molecular formula C9H9NO4 B1611255 2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid CAS No. 66635-69-6

2,3-Dihydro-1H-pyrrolizine-1,7-dicarboxylic acid

Cat. No. B1611255
CAS No.: 66635-69-6
M. Wt: 195.17 g/mol
InChI Key: YVNBPFCIKDDTSM-UHFFFAOYSA-N
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Patent
US04835288

Procedure details

n-Butyllithium (2.6M in hexane, 295.5 mL, 0.77 mol) was added dropwise at 0°-3° C., with stirring, to a solution of di(isopropyl)amine (109.3 mL, 78.9 g, 0.78 mol) in tetrahydrofuran (freshly distilled, 200 mL). The resulting solution was transferred to an addition funnel and added dropwise at room temperature to a stirred solution of methyl N-(2-chloroethyl)-3-methoxycarbonyl-2-pyrroleacetate (150.0 g, 0.58 mol) in tetrahydrofuran (dry, 750 mL). The addition took 4 hours, and the temperature was maintained in the range of 23°-27° C. The resulting solution was stirred for 16 hours, then diluted with water (500 mL) over 10 minutes with slight heat evolution. The solvents were stripped by atmospheric distillation to a pot temperature of 75° C. The pot solution was cooled to 50° C. and sodium hydroxide (53.0 g, 1.33 mol) added; then methanol was removed by atmospheric distillation to a pot temperature of 95° C.; with a total of 1370 mL of solvents collected. The pot solution was cooled to -3°-0° C. and acidified with hydrochloric acid (12M, 180 mL, 216 mmol), resulting in a temperature rise to 18° C. The resulting mixture was cooled to -3°-0° C., aged for 30 minutes at that temperature, and filtered, and the precipitate washed with ice-cold water (300 mL) and dried, to give 107.8 g of crude 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylic acid. Assay of the crude material indicated that it contained 96.6% 2,3-dihydro-1H-pyrrolo-[1,2-a]pyrrole-1,7-dicarboxylic acid.
Quantity
295.5 mL
Type
reactant
Reaction Step One
Quantity
109.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
methyl N-(2-chloroethyl)-3-methoxycarbonyl-2-pyrroleacetate
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
53 g
Type
reactant
Reaction Step Four
Quantity
180 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.Cl[CH2:14][CH2:15][N:16]1[CH:20]=[CH:19][C:18]([C:21]([O:23]C)=[O:22])=[C:17]1[CH2:25][C:26]([O:28]C)=[O:27].[OH-].[Na+].Cl>O1CCCC1.O>[CH:25]1([C:26]([OH:28])=[O:27])[CH2:14][CH2:15][N:16]2[CH:20]=[CH:19][C:18]([C:21]([OH:23])=[O:22])=[C:17]12 |f:3.4|

Inputs

Step One
Name
Quantity
295.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
109.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
methyl N-(2-chloroethyl)-3-methoxycarbonyl-2-pyrroleacetate
Quantity
150 g
Type
reactant
Smiles
ClCCN1C(=C(C=C1)C(=O)OC)CC(=O)OC
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
53 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled
CUSTOM
Type
CUSTOM
Details
The resulting solution was transferred to an addition funnel
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained in the range of 23°-27° C
DISTILLATION
Type
DISTILLATION
Details
The solvents were stripped by atmospheric distillation to a pot temperature of 75° C
CUSTOM
Type
CUSTOM
Details
then methanol was removed by atmospheric distillation to a pot temperature of 95° C.
CUSTOM
Type
CUSTOM
Details
with a total of 1370 mL of solvents collected
TEMPERATURE
Type
TEMPERATURE
Details
The pot solution was cooled to -3°-0° C.
CUSTOM
Type
CUSTOM
Details
resulting in a temperature rise to 18° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to -3°-0° C.
WAIT
Type
WAIT
Details
aged for 30 minutes at that temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate washed with ice-cold water (300 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(C=2N(CC1)C=CC2C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 107.8 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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